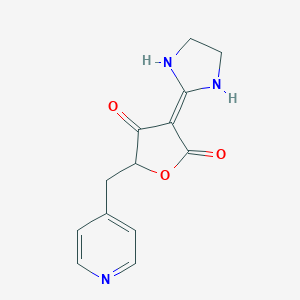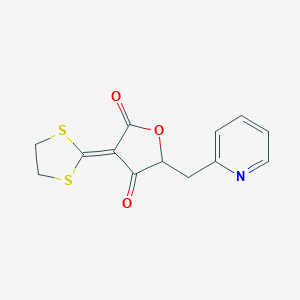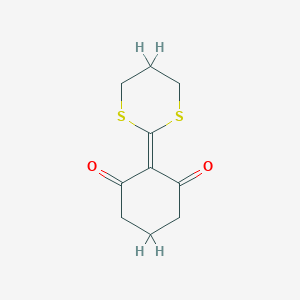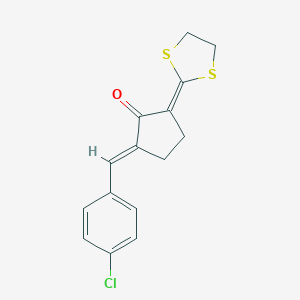![molecular formula C14H22O4S2 B290173 2-{[2-(4-{2-[(2-Hydroxyethyl)sulfanyl]ethoxy}phenoxy)ethyl]sulfanyl}ethanol](/img/structure/B290173.png)
2-{[2-(4-{2-[(2-Hydroxyethyl)sulfanyl]ethoxy}phenoxy)ethyl]sulfanyl}ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[2-(4-{2-[(2-Hydroxyethyl)sulfanyl]ethoxy}phenoxy)ethyl]sulfanyl}ethanol is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. The compound is also known as Bis(2-{[2-(4-{2-[(2-hydroxyethyl)sulfanyl]ethoxy}phenoxy)ethyl]sulfanyl}ethyl) ether, and it is synthesized through a complex process involving several chemical reactions. In
作用機序
The mechanism of action of 2-{[2-(4-{2-[(2-Hydroxyethyl)sulfanyl]ethoxy}phenoxy)ethyl]sulfanyl}ethanol is not fully understood. However, it has been suggested that the compound may exert its antitumor activity by inducing apoptosis and inhibiting cell proliferation. The anti-inflammatory and antioxidant properties of the compound may be due to its ability to scavenge free radicals and reduce oxidative stress.
Biochemical and Physiological Effects:
Studies have shown that 2-{[2-(4-{2-[(2-Hydroxyethyl)sulfanyl]ethoxy}phenoxy)ethyl]sulfanyl}ethanol has several biochemical and physiological effects. The compound has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and leukemia. Additionally, the compound has been shown to reduce inflammation and oxidative stress in animal models of disease.
実験室実験の利点と制限
One advantage of using 2-{[2-(4-{2-[(2-Hydroxyethyl)sulfanyl]ethoxy}phenoxy)ethyl]sulfanyl}ethanol in lab experiments is its potential therapeutic applications. The compound has been shown to have antitumor, anti-inflammatory, and antioxidant properties, which could be useful in the treatment of various diseases. However, one limitation of using the compound in lab experiments is its complex synthesis method, which may make it difficult to obtain in large quantities.
将来の方向性
There are several future directions for research on 2-{[2-(4-{2-[(2-Hydroxyethyl)sulfanyl]ethoxy}phenoxy)ethyl]sulfanyl}ethanol. One direction is to further investigate the mechanism of action of the compound, particularly its ability to induce apoptosis and inhibit cell proliferation. Another direction is to explore the potential therapeutic applications of the compound in animal models of disease. Additionally, future research could focus on developing more efficient synthesis methods for the compound to make it more readily available for research purposes.
合成法
The synthesis of 2-{[2-(4-{2-[(2-Hydroxyethyl)sulfanyl]ethoxy}phenoxy)ethyl]sulfanyl}ethanol involves several chemical reactions. The starting material is 2,2'-dithiodiethanol, which is reacted with 4-chloro-2-(2-ethoxyethoxy)phenol in the presence of a base to form 2-{[2-(4-chloro-2-(2-ethoxyethoxy)phenoxy)ethyl]sulfanyl}ethanol. This intermediate is then reacted with 2-(2-bromoethoxy)ethanol in the presence of a base to form the final product, 2-{[2-(4-{2-[(2-hydroxyethyl)sulfanyl]ethoxy}phenoxy)ethyl]sulfanyl}ethanol.
科学的研究の応用
2-{[2-(4-{2-[(2-Hydroxyethyl)sulfanyl]ethoxy}phenoxy)ethyl]sulfanyl}ethanol has potential therapeutic applications in scientific research. The compound has been shown to have antitumor activity in vitro and in vivo, making it a potential candidate for cancer therapy. Additionally, the compound has been shown to have anti-inflammatory and antioxidant properties, which could be useful in the treatment of various diseases.
特性
分子式 |
C14H22O4S2 |
|---|---|
分子量 |
318.5 g/mol |
IUPAC名 |
2-[2-[4-[2-(2-hydroxyethylsulfanyl)ethoxy]phenoxy]ethylsulfanyl]ethanol |
InChI |
InChI=1S/C14H22O4S2/c15-5-9-19-11-7-17-13-1-2-14(4-3-13)18-8-12-20-10-6-16/h1-4,15-16H,5-12H2 |
InChIキー |
AGRVXMKYBHVFAQ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1OCCSCCO)OCCSCCO |
正規SMILES |
C1=CC(=CC=C1OCCSCCO)OCCSCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(9H-fluoren-9-yloxy)carbonyl]piperidine-4-carboxylic acid](/img/structure/B290091.png)
![2-(5,10-Dihydro[1,3]dithiolo[4,5-c][2,5]benzodithiocin-2-ylidene)-5-phenylcyclohexane-1,3-dione](/img/structure/B290092.png)
![Methyl 2-(2,6-dioxo-4-phenylcyclohexylidene)-5-[(2-phenylethyl)sulfanyl]-1,3-dithiole-4-carboxylate](/img/structure/B290093.png)
![Methyl 2-(2,6-dioxo-4-phenylcyclohexylidene)-5-[(4-fluorobenzyl)sulfanyl]-1,3-dithiole-4-carboxylate](/img/structure/B290094.png)
![Methyl 2-(2,6-dioxo-4-phenylcyclohexylidene)-5-[(3-methylbenzyl)sulfanyl]-1,3-dithiole-4-carboxylate](/img/structure/B290095.png)
![Methyl 2-[4-(2-furyl)-2,6-dioxocyclohexylidene]-5-[(2-pyridinylmethyl)sulfanyl]-1,3-dithiole-4-carboxylate](/img/structure/B290097.png)
![(3-fluorophenyl)(phenyl)methanone O-{1-[(4,6-dimethoxy-2-pyrimidinyl)oxy]-2-naphthoyl}oxime](/img/structure/B290099.png)






